2-(THIOPHEN-2-YL)OXIRANE

Description

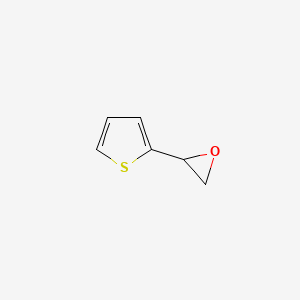

2-(Thiophen-2-yl)oxirane is an epoxide derivative featuring a thiophene ring directly attached to the oxirane (epoxide) functional group. The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and steric properties, while the strained three-membered epoxide ring confers high reactivity, making this compound valuable in organic synthesis, polymer chemistry, and pharmaceutical intermediates . The compound’s reactivity is influenced by the electron-rich thiophene ring, which can modulate nucleophilic ring-opening reactions of the epoxide group .

Properties

CAS No. |

66256-03-9 |

|---|---|

Molecular Formula |

C6H6OS |

Molecular Weight |

126.18 g/mol |

IUPAC Name |

2-thiophen-2-yloxirane |

InChI |

InChI=1S/C6H6OS/c1-2-6(8-3-1)5-4-7-5/h1-3,5H,4H2 |

InChI Key |

KTRZJULHTZAXIS-UHFFFAOYSA-N |

SMILES |

C1C(O1)C2=CC=CS2 |

Canonical SMILES |

C1C(O1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(THIOPHEN-2-YL)OXIRANE can be synthesized through the epoxidation of thiophene derivatives. One common method involves the use of Baylis-Hillman adducts, which are versatile intermediates for the synthesis of heteroaryl-substituted oxiranes. The epoxidation of these adducts can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(THIOPHEN-2-YL)OXIRANE undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

Reduction: The compound can be reduced to form thiophene derivatives with hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted thiophene derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids (e.g., m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of thiophene diols.

Reduction: Formation of thiophene alcohols.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(THIOPHEN-2-YL)OXIRANE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(THIOPHEN-2-YL)OXIRANE involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt essential biological processes in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Several compounds in the evidence share the thiophen-2-yl group but differ in core structures:

- Benzoimidazo-triazol derivatives (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one): These feature fused aromatic systems, enhancing thermal stability and π-conjugation. Unlike 2-(thiophen-2-yl)oxirane, their reactivity is dominated by the electron-deficient triazole ring, favoring electrophilic substitutions over epoxide ring-opening .

- Imidazo-pyridazines (e.g., 2-(thiophen-2-yl)imidazo[1,2-b]pyridazine): The pyridazine core introduces basic nitrogen sites, enabling coordination chemistry and acid-base reactivity absent in the neutral oxirane .

Functional Group Variations

- Amine Oxides and Sulfonates (e.g., (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide): The thiophen-2-yl group here is part of a complex amine scaffold. Unlike the epoxide, these compounds exhibit redox activity and hydrogen-bonding capacity, relevant to pharmacological applications .

- Ester Derivatives (e.g., Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate): The ester group undergoes hydrolysis under acidic/basic conditions, contrasting with the epoxide’s preference for nucleophilic attack. The thiophene’s electron-donating effects may stabilize the ester carbonyl .

Epoxide Analogues

- 3-(4-Allyl-2-methoxyphenoxy)propylene 1,2-oxide: This epoxide derivative includes allyl and methoxy substituents.

Table 1: Key Comparative Properties

Thermodynamic and Electronic Properties

Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional and Colle-Salvetti correlation-energy models ) suggest that the thiophene ring in this compound delocalizes electron density into the epoxide ring, lowering its activation energy for ring-opening compared to non-aromatic epoxides. This contrasts with brominated derivatives (e.g., 2-(7-bromo-2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)-1-(4-bromophenyl)ethan-1-one), where electron-withdrawing substituents reduce reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.